![molecular formula C13H8Cl3NO B2611051 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol CAS No. 75854-16-9](/img/structure/B2611051.png)

4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

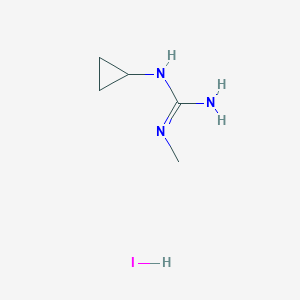

This novel Schiff base, also known as LB , is synthesized through the condensation reaction of 2,4-dichloroaniline with salicyladehyde in a 1:1 ratio. The presence of glacial acetic acid serves as a catalyst during this reaction .

Molecular Structure Analysis

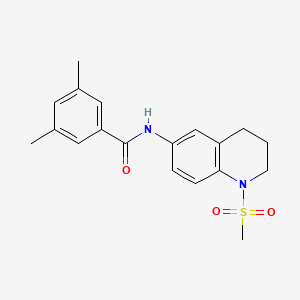

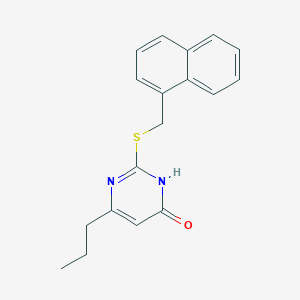

The molecular structure of 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol consists of a phenolic ring with a chloro group at position 4 and an imine group [(E)-[(2,5-dichlorophenyl)imino]methyl] attached at position 2. The compound adopts a planar geometry due to the conjugation between the phenolic and imine moieties .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various reactions typical of phenolic and imine compounds. These reactions may include oxidation, reduction, and coordination with metal ions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Phenolic Compounds in Pharmacology

Phenolic compounds, such as Chlorogenic Acid (CGA), have garnered attention for their broad biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities, among others. CGA's ability to modulate lipid and glucose metabolism suggests its potential in treating metabolic-related disorders (Naveed et al., 2018). Similarly, compounds related to the chemical structure of "4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol" may also offer significant pharmacological applications, highlighting the importance of further research to unveil and optimize their biological effects.

Environmental Impact and Degradation

The environmental occurrence, toxicity, and degradation of antimicrobial agents like triclosan, which shares structural similarities with chlorophenols, underscore the ecological concerns associated with these compounds. Triclosan's partial elimination in sewage treatment and its detection in various environmental compartments raise questions about the fate and impact of similar phenolic compounds in aquatic environments (Bedoux et al., 2012). The study of such compounds, including "4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol," is crucial for developing strategies to mitigate their environmental footprint.

Analytical and Environmental Chemistry

Research on the sorption of phenoxy herbicides to soil and organic matter highlights the environmental behavior of phenolic herbicides and their derivatives. Understanding the factors influencing the sorption and degradation of these compounds, including pH, organic carbon content, and the presence of metal oxides, is essential for predicting their fate in the environment and designing effective remediation strategies (Werner et al., 2012).

Chemosensors and Analytical Applications

Phenolic derivatives, including those based on 4-methyl-2,6-diformylphenol, have shown great promise as chemosensors for detecting a variety of analytes, from metal ions to pH changes. The high selectivity and sensitivity of these chemosensors underline the potential of phenolic compounds in analytical chemistry, suggesting that derivatives of "4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol" could be tailored for specific sensing applications (Roy, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-2-[(2,5-dichlorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-2-4-13(18)8(5-9)7-17-12-6-10(15)1-3-11(12)16/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNCMDIQGLAXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=NC2=C(C=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)

![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B2610984.png)

![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)